molecular formula C6H4BrFIN B12971672 4-(Bromomethyl)-2-fluoro-6-iodopyridine

4-(Bromomethyl)-2-fluoro-6-iodopyridine

Cat. No.: B12971672
M. Wt: 315.91 g/mol
InChI Key: KXTWKFBZICWCTI-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-fluoro-6-iodopyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromomethyl, fluoro, and iodo substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-fluoro-6-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of a suitable pyridine precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-fluoro-6-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Electrophilic Substitution: Introduction of additional halogen or other electrophilic groups on the pyridine ring.

    Oxidation and Reduction: Formation of pyridine N-oxides and dehalogenated pyridines.

Scientific Research Applications

4-(Bromomethyl)-2-fluoro-6-iodopyridine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2-fluoro-6-iodopyridine is unique due to the presence of three different halogen substituents on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in medicinal chemistry .

Properties

Molecular Formula

C6H4BrFIN

Molecular Weight

315.91 g/mol

IUPAC Name

4-(bromomethyl)-2-fluoro-6-iodopyridine

InChI

InChI=1S/C6H4BrFIN/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2

InChI Key

KXTWKFBZICWCTI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)I)CBr

Origin of Product

United States

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